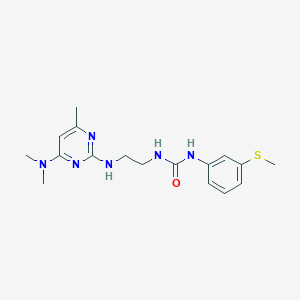

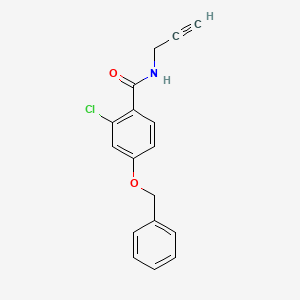

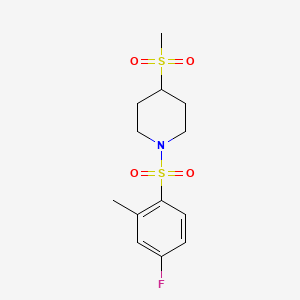

3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of a protein called poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. In recent years, there has been a growing interest in the potential therapeutic applications of PARP inhibitors, particularly in the treatment of cancer.

Applications De Recherche Scientifique

Metabotropic Glutamate Receptor Modulation

Recent studies have highlighted the compound’s potential as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) . Specifically, it appears to potentiate mGluR5 responses by acting at a site that overlaps with the binding site of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a previously identified negative allosteric modulator of this receptor.

Antioxidant Properties

While further research is needed, preliminary investigations suggest that this compound may possess antioxidant activity . Antioxidants play a crucial role in protecting cells from oxidative stress and damage, which is relevant in various health contexts.

Antibacterial Activity

Studies have explored the antibacterial potential of derivatives related to this compound . Investigating its efficacy against specific bacterial strains could provide valuable insights for drug development.

C-Abl Kinase Inhibition

Derivatives of this compound have been evaluated as inhibitors of C-Abl kinase . C-Abl is involved in cell signaling pathways and has implications in cancer and neurodegenerative diseases. Inhibition of C-Abl may have neuroprotective effects.

Cytotoxicity Against Cancer Cells

In vitro assays have demonstrated that certain derivatives exhibit cytotoxic activity against cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) . These findings suggest potential applications in cancer therapy.

Chemical Biology and Medicinal Chemistry

Researchers have used this compound and its derivatives as chemical tools for exploring biological processes and developing novel therapeutic agents . Its unique structure makes it an interesting target for medicinal chemistry studies.

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit the glycine transporter 1 (glyt1) . GlyT1 is widely expressed in forebrain areas such as the cortex and hippocampus, where it might be co-localized with strychnine-insensitive glycine regulatory sites on NMDA receptors .

Mode of Action

It is thought to act by affecting proteins in the cytoskeleton of certain cells .

Biochemical Pathways

Similar compounds have been found to affect the nmda receptor hypofunction, which is thought to be involved in the pathophysiology of certain conditions .

Pharmacokinetics

Similar compounds have shown good plasma exposure and a plasma to brain penetration in rats that was sufficient to evaluate the compound’s pharmacological properties .

Result of Action

Similar compounds have shown significant effects in several rodent models for certain conditions without causing any undesirable central nervous system side effects .

Action Environment

Similar compounds have been found to be effective at controlling certain targets in a variety of environments .

Propriétés

IUPAC Name |

3-chloro-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O2/c17-13-3-1-2-12(10-13)16(22)19-11-14-18-5-4-15(20-14)21-6-8-23-9-7-21/h1-5,10H,6-9,11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDUFJKOENJEFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Difluoromethoxy)phenyl]-2-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl}prop-2-enenitrile](/img/structure/B2527813.png)

![N-(2-furylmethyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2527818.png)

![2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2527827.png)

![N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2527831.png)